molecular formula C18H21N5O B12246006 1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12246006
M. Wt: 323.4 g/mol
InChI Key: WHHVYBPPKHTJMN-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a methoxyphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Preparation of 1-(2-Methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Formation of Pyrazolo[1,5-a]pyrazine Moiety: The pyrazolo[1,5-a]pyrazine ring can be constructed through a cyclization reaction involving appropriate precursors, such as 2-methylpyrazole and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the 1-(2-Methoxyphenyl)piperazine intermediate with the pyrazolo[1,5-a]pyrazine moiety under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The pyrazolo[1,5-a]pyrazine ring can be reduced to form dihydropyrazolo derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can produce various N-substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit specific enzymes, leading to altered metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl and piperazine moieties but lacks the pyrazolo[1,5-a]pyrazine ring.

    2-Methylpyrazolo[1,5-a]pyrazine: This compound contains the pyrazolo[1,5-a]pyrazine ring but lacks the methoxyphenyl and piperazine moieties.

    1-(4-Methoxyphenyl)piperazine: Similar to 1-(2-Methoxyphenyl)piperazine but with the methoxy group in a different position on the phenyl ring.

Uniqueness

1-(2-Methoxyphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group, pyrazolo[1,5-a]pyrazine moiety, and piperazine ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H21N5O/c1-14-13-16-18(19-7-8-23(16)20-14)22-11-9-21(10-12-22)15-5-3-4-6-17(15)24-2/h3-8,13H,9-12H2,1-2H3

InChI Key

WHHVYBPPKHTJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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